L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
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Overview
Description
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a peptide compound composed of multiple L-lysine and L-histidine residues. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, immune responses, and cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as Escherichia coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups in lysine residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The lysine residues can interact with negatively charged molecules, while the histidine residue can coordinate metal ions. These interactions can modulate various biological processes, such as enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, including wound healing and immune modulation.
Lysyl-L-lysine:
Uniqueness
L-Lysine, L-lysyl-L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its specific sequence and combination of lysine and histidine residues. This unique sequence allows it to participate in distinct interactions and biological processes that are not observed with simpler peptides.
Properties
CAS No. |
835632-67-2 |
---|---|
Molecular Formula |
C42H81N15O8 |
Molecular Weight |
924.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-29(49)36(58)57-35(25-28-26-50-27-51-28)41(63)55-32(16-4-10-22-46)39(61)53-30(14-2-8-20-44)37(59)52-31(15-3-9-21-45)38(60)54-33(17-5-11-23-47)40(62)56-34(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,59)(H,53,61)(H,54,60)(H,55,63)(H,56,62)(H,57,58)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
JOPJTRMWXRJVCI-POFDKVPJSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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